N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide
Description
The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at position 4 and a 4-(benzylthio)butanamide chain at position 2. This structure combines electron-rich aromatic systems (benzodioxole) with sulfur-containing moieties (benzylthio), which may enhance lipophilicity and influence bioactivity.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-benzylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-20(7-4-10-27-12-15-5-2-1-3-6-15)23-21-22-17(13-28-21)16-8-9-18-19(11-16)26-14-25-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFAPWBGXYLEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a benzo[d][1,3]dioxole moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential applications in various fields.
Structural Features
The compound comprises several key structural components that contribute to its biological activity:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for its pharmacological properties. |
| Benzo[d][1,3]dioxole Moiety | A fused benzene-dioxole structure that enhances the compound's reactivity and biological interactions. |
| Benzylthio Group | Enhances solubility and may contribute to the compound's interaction with biological targets. |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The thiazole and dioxole components are known to modulate various cellular pathways involved in tumor growth:
- Mechanism of Action : The compound may inhibit specific enzymes related to cell proliferation and survival, such as topoisomerases and kinases.
- Case Study : In vitro studies have demonstrated that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition of Pathogens : Preliminary studies suggest that it can inhibit the growth of several bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Comparison with Other Compounds : Similar thiazole derivatives have been documented to possess broad-spectrum antimicrobial properties, indicating potential for development into therapeutic agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Utilizes Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Coupling Reactions : The benzodioxole and thiazole structures are coupled using palladium-catalyzed cross-coupling techniques.
- Amidation : Final step involves amidation to form the butanamide group.
Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Thiazole Formation | Hantzsch Reaction | α-Haloketones + Thioamides |
| Coupling | Palladium-Catalyzed Cross-Coupling | Palladium catalyst |
| Amidation | Amidation Reaction | Butyric acid derivatives |
Case Studies and Experimental Data
- Anticancer Activity Study : A study investigating the effects of similar thiazole derivatives on cancer cell lines found a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for further development .
- Antimicrobial Efficacy Testing : Tests against common pathogens such as Staphylococcus aureus showed inhibition zones greater than 15 mm at 50 µg/mL concentration, suggesting effective antimicrobial properties .
Comparative Analysis with Similar Compounds
To understand the unique benefits of this compound, it is essential to compare it with other compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide | Anticancer & Antimicrobial | Phenylthio group enhances efficacy |
| 2-Acetylbenzothiazole | Antifungal | Benzothiazole structure |
| 4-Methylbenzothiazole | Anti-inflammatory | Methyl substitution increases solubility |
Comparison with Similar Compounds
Structural and Functional Group Analogies
Thiazole- and Benzodioxole-Containing Compounds
- D14 (): (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide Shares the benzodioxole group but replaces the thiazole with a penta-2,4-dienamide chain. Melting Point: 208.9–211.3°C, lower than triazine-based analogs (237–279°C) . The methylthio group may confer similar solubility profiles to the target compound’s benzylthio group .
ASN90 () : (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
Thiazole- and Amide-Linked Derivatives
4-CMTB () : (S)-2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
- Compound: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Combines benzothiazole and benzoxazole via a butanamide linker.
Sulfur-Containing Triazine Derivatives ()
Compounds 51–55 (e.g., 51 : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide):
- Include benzylthio groups but lack the benzodioxole system.
- Melting Points : 237–279°C, indicating higher thermal stability compared to benzodioxole-containing analogs .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Q & A
Q. Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Oxidative sensitivity : Expose to HO or Fe and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; quantify intact compound using LC-MS .
Key Finding : The benzylthio group is oxidation-prone, requiring inert atmospheres (N) during storage .
Advanced: How can computational modeling guide the design of derivatives with improved target affinity?
Q. Answer :
- Docking studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases). The thiazole ring often anchors in hydrophobic pockets .
- MD simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with activity to prioritize synthetic targets .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Answer :
- NMR Spectroscopy : H/C NMR confirms regiochemistry (e.g., thiazole C-2 substitution) .
- HPLC-PDA : Assess purity (>98%) and detect byproducts using C18 columns (ACN:HO gradient) .
- HRMS : Verify molecular weight (e.g., [M+H] at m/z 453.34) .
Advanced: How does the benzylthio group influence pharmacokinetic properties?
Q. Answer :
- Lipophilicity : Increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : The thioether is susceptible to CYP450-mediated oxidation, generating sulfoxide metabolites (detectable via LC-MS/MS) .
Mitigation Strategy : Introduce electron-withdrawing groups on the benzyl ring to slow oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
